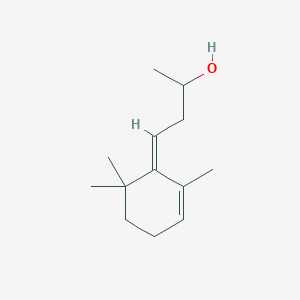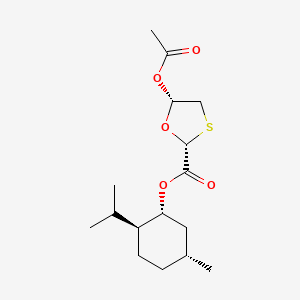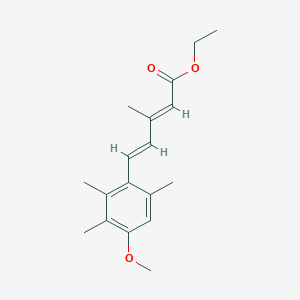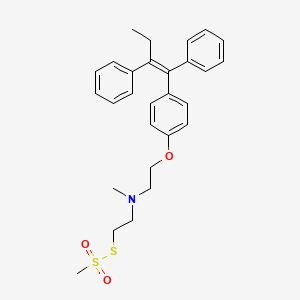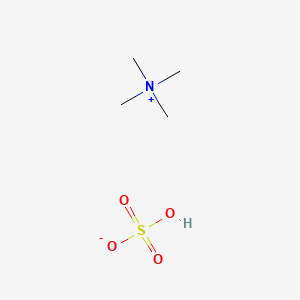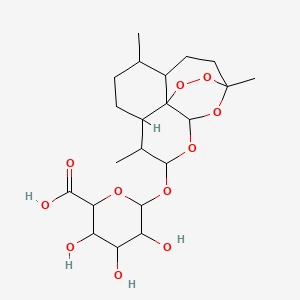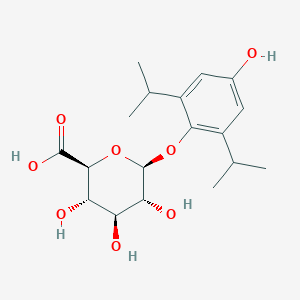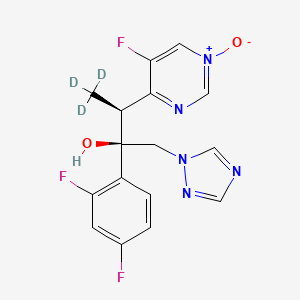
Voriconazole-d3 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Voriconazole-d3 N-Oxide is an internal standard used for the quantification of voriconazole N-oxide . It is a major metabolite of the triazole antifungal voriconazole . It is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 .
Synthesis Analysis
Voriconazole-d3 N-Oxide is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . A study on microdialysis of Voriconazole and its N-Oxide metabolite provides insights into the distribution and metabolism processes of Voriconazole in humans .Molecular Structure Analysis
The molecular formula of Voriconazole-d3 N-Oxide is C16 D3 H11 F3 N5 O2 . Its molecular weight is 368.33 .Chemical Reactions Analysis
Voriconazole-d3 N-Oxide is a major metabolite of the triazole antifungal voriconazole . It is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolic ratio of voriconazole N-oxide (NO) to voriconazole (VRC) concentrations in interstitial space fluid and plasma depends on the CYP2C19 genotype-predicted phenotype .Physical And Chemical Properties Analysis
Voriconazole-d3 N-Oxide has a molecular formula of C16 D3 H11 F3 N5 O2 and a molecular weight of 368.33 .科学的研究の応用
Quantification in Human Urine : Voriconazole-d3 N-Oxide is used as an isotopic internal standard in a liquid chromatography-tandem mass spectrometry method to quantify voriconazole and its metabolite, voriconazole N-oxide, in human urine. This method aids in studying urinary excretion of voriconazole (Yu et al., 2021).
Analysis in Human Whole Blood : It is also used in developing assays for quantitation of voriconazole and voriconazole N-oxide in small volumes of blood, particularly in pediatric clinical trials investigating the impact of intestinal inhibition of CYP3A4 on voriconazole pharmacokinetics (Moorthy et al., 2019).
Role in Oxidative Metabolism : Studies on the oxidative metabolism of voriconazole by human liver microsomes have revealed the role of flavin-containing monooxygenase (FMO) in the metabolic formation of voriconazole N-oxide, highlighting the complex metabolic pathways of voriconazole (Yanni et al., 2008; Yanni et al., 2010).
Pharmacokinetics and Metabolism in Patients : Voriconazole and its metabolites, including the N-oxide, are studied for their pharmacokinetics and metabolism in patients, providing insights into their variability and implications for dosing and therapeutic drug monitoring (Geist et al., 2013).
Photocarcinogenesis in Organ Transplant Recipients : Voriconazole and its primary metabolite, voriconazole N-oxide, are implicated in the development of skin cancer in organ transplant recipients. Research suggests a potential mechanism involving voriconazole-induced photosensitivity and carcinogenesis (Williams et al., 2014).
Influence on CYP2C19 Mediated Metabolism : Population pharmacokinetic analysis characterizes CYP2C19 genetic variations' influence on voriconazole and its N-oxide metabolite pharmacokinetics, supporting dose optimization in immunocompromised patients (Li et al., 2022).
Drug-Drug Interactions : The interaction between voriconazole and other drugs, such as imatinib, is studied to assess the potential drug-drug interactions and their impact on the metabolism of both drugs (Lin et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The feasibility of the simultaneous microdialysis of Voriconazole and its N-Oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-Oxide metabolite pharmacokinetics in plasma and interstitial space fluid . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .
特性
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFPLUCFPRUHU-QLWAGJNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Voriconazole-d3 N-Oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)
